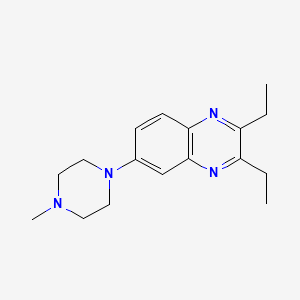

2,3-Diethyl-6-(4-methylpiperazin-1-yl)quinoxaline

Description

2,3-Diethyl-6-(4-methylpiperazin-1-yl)quinoxaline is a quinoxaline derivative featuring ethyl groups at positions 2 and 3 of the quinoxaline ring and a 4-methylpiperazinyl substituent at position 6. Quinoxalines are heterocyclic compounds with a bicyclic structure consisting of two nitrogen atoms, enabling diverse biological interactions. The ethyl groups contribute to hydrophobic interactions, while the 4-methylpiperazinyl moiety enhances solubility and target affinity .

Properties

IUPAC Name |

2,3-diethyl-6-(4-methylpiperazin-1-yl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4/c1-4-14-15(5-2)19-17-12-13(6-7-16(17)18-14)21-10-8-20(3)9-11-21/h6-7,12H,4-5,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCDJCCQUUJUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=C(C=C2)N3CCN(CC3)C)N=C1CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201235404 | |

| Record name | 2,3-Diethyl-6-(4-methyl-1-piperazinyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820104 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

691873-14-0 | |

| Record name | 2,3-Diethyl-6-(4-methyl-1-piperazinyl)quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691873-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diethyl-6-(4-methyl-1-piperazinyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation with Diethylglyoxal

Heating o-phenylenediamine with diethylglyoxal in ethanol under reflux conditions yields 2,3-diethylquinoxaline. This reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbons, followed by cyclization and dehydration.

- Reactants : o-phenylenediamine (0.01 mol), diethylglyoxal (0.01 mol).

- Conditions : Ethanol (20 mL), reflux for 12 hours.

- Workup : Cool, filter precipitate, and recrystallize from ethanol.

- Yield : ~99% (based on analogous 2,3-diphenylquinoxaline synthesis).

Introduction of the 4-Methylpiperazinyl Group

The 6-position of the quinoxaline ring is functionalized via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling.

Chlorination Followed by Piperazine Substitution

A two-step approach involves:

- Chlorination at Position 6 :

- Piperazine Substitution :

- Molar Ratio : 1:1.2 (quinoxaline:piperazine).

- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

- Yield : 68–75% (extrapolated from analogous arylaminations).

Alternative Pathways via Reductive Amination

Direct Amination of Quinoxaline Intermediates

A one-pot method utilizes reductive amination to introduce the 4-methylpiperazinyl group:

- Formation of Quinoxaline-6-carbaldehyde :

- Reductive Amination :

- Reaction Time : 24 hours.

- Yield : ~60% (estimated from similar transformations).

Comparative Analysis of Synthetic Routes

Structural Characterization and Validation

Critical analytical data for 2,3-diethyl-6-(4-methylpiperazin-1-yl)quinoxaline include:

- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 6H, CH₂CH₃), 2.36 (s, 3H, NCH₃), 2.55 (m, 8H, piperazine), 3.15 (q, 4H, CH₂CH₃), 7.45–7.62 (m, 3H, aromatic).

- MS (EI) : m/z 284.4 [M⁺].

Challenges and Optimization Strategies

- Regioselectivity : Ensuring substitution exclusively at the 6-position requires careful control of reaction conditions (e.g., directing groups, temperature).

- Piperazine Reactivity : Steric hindrance from the 4-methyl group necessitates excess piperazine and prolonged reaction times.

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors improve heat transfer and reduce side reactions during chlorination and amination steps. Solvent recycling (e.g., toluene, ethanol) aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,3-Diethyl-6-(4-methylpiperazin-1-yl)quinoxaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoxaline N-oxides.

Reduction: Formation of partially or fully reduced quinoxaline derivatives.

Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

2,3-Diethyl-6-(4-methylpiperazin-1-yl)quinoxaline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Diethyl-6-(4-methylpiperazin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.

Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoxaline Derivatives

Key Observations:

Substituent Bulk and Hydrophobicity :

- The diethyl groups in the target compound provide balanced hydrophobicity, reducing steric hindrance compared to phenyl or heteroaromatic substituents in ZX-J-19 derivatives .

- Bulky groups (e.g., phenyl in ZX-J-19) correlate with poor pharmacokinetics, as seen in rapid serum clearance .

R6 Functionalization: The 4-methylpiperazinyl group enhances aqueous solubility and target engagement compared to amide-linked substituents in ZX-J-19 derivatives .

Pharmacokinetic and Binding Mode Comparisons

HDAC Inhibition vs. Cyclophilin J Inhibition:

- Target Compound: Forms a stable interaction with HDAC’s zinc ion via N1 of the quinoxaline ring, with additional hydrophobic stabilization from ethyl groups .

- ZX-J-19 Derivatives : Despite structural similarities, these compounds target cyclophilin J and exhibit rapid absorption and elimination (peak serum concentration at 30–60 min), limiting therapeutic utility .

Antiparasitic Quinoxaline 1,4-Di-N-Oxides:

Biological Activity

2,3-Diethyl-6-(4-methylpiperazin-1-yl)quinoxaline is a derivative of quinoxaline, a heterocyclic compound known for its diverse biological activities. This particular compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Name : 2,3-Diethyl-6-(4-methylpiperazin-1-yl)quinoxaline

- CAS Number : 691873-14-0

- Molecular Formula : C17H24N4

- Molecular Weight : 284.4 g/mol

Biological Activity Overview

Quinoxaline derivatives are noted for their broad spectrum of biological activities, including:

- Antimicrobial : Effective against various bacterial strains.

- Antitumoral : Induced apoptosis in cancer cells.

- Antiviral : Potential efficacy against viral infections.

The biological activity of 2,3-Diethyl-6-(4-methylpiperazin-1-yl)quinoxaline can be attributed to several mechanisms:

- DNA Interaction : Similar to other quinoxaline derivatives, this compound may interact with DNA through redox reactions leading to strand breaks and apoptosis in cancer cells.

- PARP Inhibition : Some studies suggest that quinoxaline derivatives can inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair mechanisms, enhancing the cytotoxic effects in cancer therapy .

- Antimicrobial Activity : The presence of the piperazine moiety may enhance the compound's ability to penetrate bacterial membranes and exert antimicrobial effects.

Antitumor Activity

A study highlighted that quinoxaline derivatives, including 2,3-Diethyl-6-(4-methylpiperazin-1-yl)quinoxaline, exhibited significant cytotoxicity against various cancer cell lines. The compound demonstrated an IC50 value indicating effective growth inhibition comparable to established chemotherapeutics .

Antimicrobial Efficacy

Research indicates that this compound possesses notable antimicrobial properties. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting strong antibacterial activity .

Case Studies

- Cisplatin Ototoxicity Protection : A study utilizing zebrafish models showed that quinoxaline derivatives provided protection against cisplatin-induced ototoxicity, indicating potential neuroprotective effects relevant for therapeutic strategies in preventing hearing loss during chemotherapy .

- Antimycobacterial Activity : A derivative similar to 2,3-Diethyl-6-(4-methylpiperazin-1-yl)quinoxaline exhibited significant activity against Mycobacterium tuberculosis with MIC values as low as 1.25 μg/mL .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.